molecular formula C12H13NO B2966678 3-Ethyl-2-methylquinolin-4-ol CAS No. 1888-01-3

3-Ethyl-2-methylquinolin-4-ol

Cat. No.: B2966678
CAS No.: 1888-01-3
M. Wt: 187.242
InChI Key: UUDYPKCYYIOUJD-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylquinolin-4-ol is a quinoline derivative with the molecular formula C12H13NO It is a nitrogen-containing heterocyclic compound, characterized by a quinoline core structure with ethyl and methyl substituents at the 3 and 2 positions, respectively, and a hydroxyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methylquinolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions can yield the desired quinoline derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-methylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4 position can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

3-Ethyl-2-methylquinolin-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: It is used in the synthesis of dyes, pigments, and other materials.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar core structure but without the ethyl and methyl substituents.

    2-Methylquinolin-4-ol: Lacks the ethyl group at the 3 position.

    3-Ethylquinolin-4-ol: Lacks the methyl group at the 2 position.

Uniqueness: 3-Ethyl-2-methylquinolin-4-ol is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-ethyl-2-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-8(2)13-11-7-5-4-6-10(11)12(9)14/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDYPKCYYIOUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=CC=CC=C2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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